molecular formula C16H24BrN3O2 B12077368 tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate

tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate

Cat. No.: B12077368
M. Wt: 370.28 g/mol
InChI Key: QOPRZFIVSIOUSP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperazine ring substituted with an amino, bromo, and methyl group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Formation of azide or other substituted derivatives.

    Oxidation Products: Formation of nitro or hydroxyl derivatives.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new pharmaceuticals and agrochemicals.

Biology:

Medicine:

  • Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, enabling the compound to fit into various binding sites. This compound can influence biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Comparison:

Uniqueness:

  • The presence of the amino, bromo, and methyl groups in tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate makes it unique and provides specific reactivity and biological activity that are not observed in the similar compounds.

Properties

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.28 g/mol

IUPAC Name

tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3

InChI Key

QOPRZFIVSIOUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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